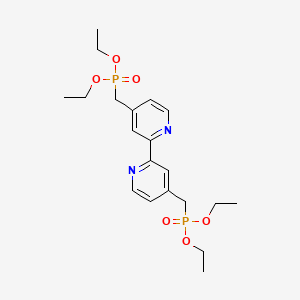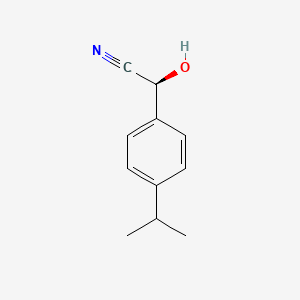
4,4'-Bis(diethylmethylphosphonate)-2,2'-bipyridine
Overview
Description
4,4'-Bis(diethylmethylphosphonate)-2,2'-bipyridine is a useful research compound. Its molecular formula is C20H30N2O6P2 and its molecular weight is 456.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of vinylene-linked two-dimensional conjugated polymers .
Mode of Action
It is used as a reactant in the Horner–Wadsworth–Emmons (HWE) reaction, which is a type of Wittig reaction used to prepare alkenes . The HWE reaction involves the formation of a phosphorus ylide, which then reacts with a carbonyl compound to form an alkene .
Result of Action
The result of the action of 4,4’-Bis(diethylmethylphosphonate)-2,2’-bipyridine is the formation of vinylene-linked two-dimensional conjugated polymers . These polymers have desirable properties for organic optoelectronics, such as an ideal band structure for superior charge carrier mobility, tailorable highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO–LUMO) band gaps, and defect tolerance .
Action Environment
The action of 4,4’-Bis(diethylmethylphosphonate)-2,2’-bipyridine is influenced by the conditions of the chemical reaction in which it is used . Factors such as temperature, solvent, and the presence of other reactants can affect the outcome of the reaction .
Properties
IUPAC Name |
4-(diethoxyphosphorylmethyl)-2-[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O6P2/c1-5-25-29(23,26-6-2)15-17-9-11-21-19(13-17)20-14-18(10-12-22-20)16-30(24,27-7-3)28-8-4/h9-14H,5-8,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVYMXCRDHDTTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=NC=C1)C2=NC=CC(=C2)CP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677295 | |
| Record name | Tetraethyl [[2,2'-bipyridine]-4,4'-diylbis(methylene)]bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176220-38-5 | |
| Record name | Tetraethyl [[2,2'-bipyridine]-4,4'-diylbis(methylene)]bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





